molecular formula C21H18ClN5O4S B6519657 N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 863003-68-3

N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B6519657
CAS No.: 863003-68-3
M. Wt: 471.9 g/mol
InChI Key: GKHRGCAJERUSJI-UHFFFAOYSA-N
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Description

The compound N-[(2-chlorophenyl)methyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide features a structurally intricate framework combining a chlorophenylmethyl-substituted acetamide core with a fused [1,3]diazino[4,5-d]pyrimidine heterocyclic system. Key structural attributes include:

  • A thioether bridge linking the acetamide moiety to the diazinopyrimidine ring.
  • A furan-2-yl substituent at position 2 of the diazinopyrimidine core.
  • 6,8-Dimethyl and 5,7-dioxo functional groups on the heterocycle, which may influence electronic properties and bioactivity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)14-8-5-9-31-14)32-11-15(28)23-10-12-6-3-4-7-13(12)22/h3-9H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRGCAJERUSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide

Structure: Simplifies the heterocyclic system to a monocyclic dihydropyrimidin-2-thio core. Key Features:

  • 2,3-Dichlorophenyl substituent instead of 2-chlorophenylmethyl.
  • Lacks the fused diazinopyrimidine and furan groups. Activity: Exhibits antimicrobial properties (tested via 1H NMR and elemental analysis), with moderate yield (80%) and a melting point of 230°C .
Parameter Target Compound 2,3-Dichlorophenyl Analog
Heterocyclic Core Diazinopyrimidine fused system Monocyclic dihydropyrimidine
Substituents Furan-2-yl, 6,8-dimethyl, 5,7-dioxo 4-Methyl, 6-oxo
Bioactivity Inferred antimicrobial potential Confirmed antimicrobial activity
Synthesis Complexity High (multiple fused rings) Moderate (single-ring system)

N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides

Structure: Replaces the diazinopyrimidine with a 1,3,4-oxadiazole ring. Key Features:

  • Retains the sulfanyl acetamide backbone but incorporates a 4-chlorophenyl group on the oxadiazole.
    Activity : Derivatives (e.g., 6f , 6o ) show antimicrobial activity against selected microbial species, with low cytotoxicity except for compounds 6g and 6j .
Parameter Target Compound Oxadiazole Derivatives
Heterocyclic Core Diazinopyrimidine 1,3,4-Oxadiazole
Chlorophenyl Position 2-Chlorophenylmethyl 4-Chlorophenyl on oxadiazole
Toxicity Profile Unknown (structural inference) Low, except specific derivatives

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide

Structure: Features a pyrimidin-2-ylsulfanyl group instead of the fused diazinopyrimidine. Key Features:

  • Simplified pyrimidine core with 4,6-dimethyl substituents.
  • 4-Methylpyridin-2-yl group on acetamide. Applications: Serves as a medical intermediate, synthesized via refluxing ethanol with 2-thio-4,6-dimethylpyrimidine .
Parameter Target Compound Pyrimidin-2-ylsulfanyl Analog
Heterocyclic Complexity Fused diazinopyrimidine Monocyclic pyrimidine
Functional Groups Furan, dioxo, dimethyl 4,6-Dimethyl
Synthetic Yield Not reported Moderate (single-step reaction)

Structural and Functional Insights

  • Thioether Linkage : Common across all analogs, critical for stabilizing molecular conformation and enhancing electron delocalization .
  • Fused Heterocycles: The diazinopyrimidine-furan system in the target compound introduces steric and electronic complexity, likely influencing receptor binding specificity compared to simpler oxadiazole or pyrimidine systems .

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